2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
Description
2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a pyrimidine core substituted with a 2-fluorophenoxy group. Its molecular structure integrates two aromatic systems (benzene and pyrimidine) linked via a sulfonamide bridge, with fluorine atoms at strategic positions (2-fluoro on the benzene ring and 2-fluorophenoxy on the pyrimidine).
Properties
IUPAC Name |
2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-12-5-1-3-7-14(12)24-16-19-9-11(10-20-16)21-25(22,23)15-8-4-2-6-13(15)18/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMIDOJFGWSRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine
Pyrimidine-2,5-diol undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. This yields 2,5-dichloropyrimidine, a versatile intermediate for further functionalization.
Phenoxy Group Introduction
2-Fluorophenol is reacted with 2,5-dichloropyrimidine in a nucleophilic aromatic substitution. The reaction employs cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 80–100°C for 18 hours. The selectivity for the 2-position is achieved by steric and electronic effects, with the 5-chloro group remaining intact for subsequent sulfonamide coupling.
Reaction Conditions:
-
Substrate: 2,5-Dichloropyrimidine (1.0 equiv).
-
Nucleophile: 2-Fluorophenol (1.2 equiv).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO.
-
Temperature: 80–100°C.
Synthesis of the Sulfonamide Precursor
The benzene sulfonamide fragment is prepared via sulfonylation of an aniline derivative.
Sulfonyl Chloride Formation
2-Fluorobenzenesulfonyl chloride is synthesized by chlorosulfonation of 2-fluorobenzene using chlorosulfonic acid. The reaction is conducted at 0–5°C to minimize side reactions, yielding the sulfonyl chloride in 85–90% purity.
Coupling with Amine
The sulfonyl chloride is reacted with 5-amino-2-(2-fluorophenoxy)pyrimidine under basic conditions. Pyridine in dichloromethane (DCM) facilitates the reaction by scavenging HCl, preventing protonation of the amine.
Optimized Protocol:
-
Substrate: 2-Fluorobenzenesulfonyl chloride (1.1 equiv).
-
Amine: 5-Amino-2-(2-fluorophenoxy)pyrimidine (1.0 equiv).
-
Base: Pyridine (3.0 equiv).
-
Solvent: DCM.
-
Temperature: Room temperature (20–25°C).
-
Reaction Time: 12 hours.
Final Coupling and Deprotection
The sulfonamide intermediate is coupled to the pyrimidine moiety via nucleophilic substitution.
Nucleophilic Aromatic Substitution
The 5-chloro group on the pyrimidine ring is displaced by the sulfonamide nitrogen. Potassium carbonate in DMSO at elevated temperatures drives the reaction to completion.
Key Parameters:
Deprotection and Purification
If protecting groups (e.g., methoxymethyl) are used, deprotection is achieved with trifluoroacetic acid (TFA) in DCM. Final purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC yields the target compound in >95% purity.
Analytical Characterization
Critical spectroscopic data confirm the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.43 (s, 1H, pyrimidine-H), 7.63–7.55 (m, 2H, aromatic-H), 7.16–7.00 (m, 3H, aromatic-H).
-
MS (ESI): m/z 349.35 [M+H]⁺.
-
HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
The table below evaluates two methods for the final coupling step:
| Parameter | Method A (K₂CO₃/DMSO) | Method B (Cs₂CO₃/DMF) |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 24 h | 36 h |
| Byproduct Formation | <5% | 12% |
| Purity (HPLC) | 98.5% | 94.2% |
| Solvent Cost | Moderate | High |
Method A (K₂CO₃/DMSO) is superior in yield, purity, and efficiency.
Challenges and Optimization Strategies
Steric Hindrance
The ortho-fluorine atoms on both aromatic rings introduce steric bulk, slowing reaction kinetics. Increasing reaction temperature to 110°C improves conversion rates but risks decomposition. Microwave-assisted synthesis (150°C, 30 min) has been explored, achieving 80% yield with reduced side products.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity to its targets, increasing its potency. The pyrimidine ring can interact with nucleic acids, potentially disrupting cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives and heterocyclic analogs, emphasizing molecular features, substituent effects, and inferred physicochemical properties.
Structural and Functional Group Analysis
Compound 1 : 2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 860788-34-7)
- Molecular Formula : C₂₁H₁₃ClFN₃O₂S₂
- Molecular Weight : 441.93 g/mol
- Key Features: Contains a pyrimidinone ring fused to an indene system. Substituted with a 2-fluorophenyl group and a thiazole-linked sulfanyl moiety. Chlorine atom on the thiazole ring distinguishes it from the target compound’s fluorine-dominated substituents.
- Comparison: The indeno-pyrimidinone scaffold introduces greater rigidity and hydrophobicity compared to the target compound’s simpler pyrimidine-phenoxy system. The thiazole and chlorine substituents may alter electronic properties and binding interactions in biological systems .
Compound 2 : 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
- Molecular Formula: C₉H₁₁FNO₂S
- Molecular Weight: Not explicitly provided (estimated ~217.25 g/mol).
- Key Features: A monocyclic sulfonamide with a single fluorine atom on the benzene ring and an isopropyl amine group. Lacks heterocyclic components (e.g., pyrimidine or phenoxy groups).
- The absence of a heterocycle may reduce steric hindrance, favoring passive membrane diffusion .
Compound 3 : 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034488-53-2)
- Molecular Formula : C₂₁H₁₈FN₃O₃S
- Molecular Weight : 411.5 g/mol
- Key Features: Combines a sulfonamide-linked benzene ring (with fluorine and methoxy substituents) and an imidazopyridine moiety. The imidazopyridine system replaces the pyrimidine-phenoxy group seen in the target compound.
- Comparison :
Physicochemical and Functional Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | ~375.3 g/mol* | 441.93 g/mol | ~217.25 g/mol | 411.5 g/mol |
| Key Substituents | Dual fluorine, pyrimidine | Chlorine, thiazole, indene | Isopropyl amine | Methoxy, imidazopyridine |
| Heterocyclic Core | Pyrimidine | Pyrimidinone-indene fusion | None | Imidazopyridine |
| Polar Groups | Sulfonamide, phenoxy ether | Sulfanyl, carbonyl | Sulfonamide | Sulfonamide, methoxy |
*Estimated based on molecular formula (C₁₆H₁₁F₂N₃O₃S).
Inferred Properties :
- Solubility: The target compound’s pyrimidine-phenoxy system likely reduces aqueous solubility compared to Compound 2 but improves it relative to Compound 1’s bulky indene scaffold.
- Bioavailability : The fluorine atoms may enhance metabolic stability by resisting oxidative degradation, a feature shared with Compound 3.
- Target Interaction : The pyrimidine ring and sulfonamide group could facilitate hydrogen bonding and electrostatic interactions, similar to sulfonamide drugs targeting carbonic anhydrases or kinases .
Biological Activity
2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various therapeutic effects, particularly in the context of cancer treatment and receptor modulation.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C18H15F2N3O3S
- Molecular Weight : 393.39 g/mol
- IUPAC Name : 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Receptor Activity : Similar compounds have been shown to act as antagonists at various receptors, including P2X7 receptors, which are implicated in inflammatory responses and cancer cell proliferation.
- Induction of Apoptosis : Research indicates that sulfonamide derivatives can trigger apoptosis in cancer cells by activating intrinsic and extrinsic pathways, leading to increased caspase activity .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of sulfonamide derivatives, including 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide. The following table summarizes findings from relevant research:
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 5.0 | Cell cycle arrest, mitochondrial depolarization |
| Study 2 | HL-60 (leukemia) | 4.0 | Caspase activation |
| Study 3 | AGS (gastric adenocarcinoma) | 3.5 | Apoptosis induction |
These studies indicate that the compound significantly reduces cell viability and induces apoptosis in cancer cell lines at micromolar concentrations.
Cardiovascular Effects
Sulfonamide derivatives have also been investigated for their effects on cardiovascular parameters. A study evaluated the impact of various sulfonamides on perfusion pressure using an isolated rat heart model. The results are shown in the table below:
| Compound | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | - | - |
| Compound A (benzenesulfonamide) | 0.001 | -15.0 |
| Compound B (sulfonamide derivative) | 0.001 | -20.5 |
This data suggests that these compounds may modulate vascular resistance and blood flow, potentially offering therapeutic benefits in conditions like hypertension.
Case Study 1: Anticancer Efficacy
A recent investigation into the efficacy of a similar sulfonamide derivative demonstrated a significant reduction in tumor size in xenograft models when treated with the compound at doses equivalent to those showing IC50 values in cell lines . The study highlighted the compound's ability to inhibit tumor growth through apoptosis and cell cycle arrest.
Case Study 2: Cardiovascular Impact
In another study focusing on cardiovascular effects, a sulfonamide derivative was shown to decrease coronary resistance and improve cardiac output in isolated heart models . This indicates potential for developing treatments targeting cardiovascular diseases using such compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide?
- Methodology: Synthesis typically involves sequential functionalization of the pyrimidine core. First, introduce the 2-(2-fluorophenoxy) group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent sulfonamide coupling uses 2-fluorobenzenesulfonyl chloride with the amine-functionalized pyrimidine intermediate. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity .
Q. How is the compound characterized post-synthesis?
- Methodology: Structural validation employs nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹⁹F NMR is critical to confirm fluorine substitution patterns, while X-ray diffraction resolves conformational details (e.g., dihedral angles between sulfonamide and pyrimidine rings) .
Q. What analytical techniques are used to assess purity and stability?
- Methodology: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%). Stability studies under accelerated conditions (40°C/75% RH) combined with thermal gravimetric analysis (TGA) evaluate degradation pathways. Impurity profiling aligns with pharmacopeial standards (e.g., EP/JP guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology: Discrepancies may arise from assay variability (e.g., cell line differences or enzyme isoforms). Validate activity using orthogonal assays:
- Enzyme inhibition: Measure IC₅₀ against dihydropteroate synthase (DHPS) via spectrophotometric monitoring of dihydropteroate formation.
- Cellular assays: Use isogenic bacterial strains (wild-type vs. DHPS-mutant) to confirm target specificity.
- Control for purity: Correlate biological activity with HPLC-validated batches to exclude impurity-driven effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology: Systematically modify substituents:
- Replace fluorine with other halogens (Cl, Br) to assess electronic effects on sulfonamide reactivity.
- Vary the pyrimidine’s 5-position substituent (e.g., methyl, methoxy) to probe steric tolerance.
- Use molecular docking (AutoDock Vina) to predict binding modes in DHPS or HSP70 targets, followed by free-energy perturbation (FEP) calculations to validate SAR trends .
Q. How can computational methods guide target identification for this compound?
- Methodology: Combine ligand-based and structure-based approaches:
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify shared features with known HSP70 modulators (e.g., ATP-binding pocket alignment).
- Molecular dynamics (MD) simulations (GROMACS) to analyze binding stability in proposed targets (e.g., 100-ns simulations of sulfonamide-enzyme complexes).
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What experimental designs are robust for evaluating enzyme inhibition mechanisms?
- Methodology:
- Pre-steady-state kinetics : Use stopped-flow spectrophotometry to measure transient-state rates of substrate conversion (e.g., DHPS-catalyzed dihydropteroate synthesis).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- Crystallographic studies : Co-crystallize the compound with DHPS (PDB ID: 1AJ0 homolog) to resolve binding-site interactions (e.g., hydrogen bonds with Phe28 or Arg58) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
